molecular formula C15H16O2S B13736463 1-Methylsulfonyl-1,2-diphenylethane CAS No. 15733-05-8

1-Methylsulfonyl-1,2-diphenylethane

Cat. No.: B13736463
CAS No.: 15733-05-8
M. Wt: 260.4 g/mol
InChI Key: VRWNECZXLWAHQE-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-1,2-diphenylethane is an organic compound with the molecular formula C15H16O2S It is characterized by the presence of a sulfone group attached to a diphenylethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsulfonyl-1,2-diphenylethane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium metal or copper in the presence of a suitable solvent . Another method includes the hydrogenation of benzoin in the presence of nickel .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as mixing purified water, copper powder, and mixed iron powder, followed by the addition of sodium sulfite and benzyl chloride . The reaction mixture is then subjected to distillation, crystallization, and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonyl-1,2-diphenylethane undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly employed.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrocarbon derivatives.

Scientific Research Applications

1-Methylsulfonyl-1,2-diphenylethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-1,2-diphenylethane involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s effects are mediated through its ability to alter the conformation and activity of target proteins.

Comparison with Similar Compounds

    1,2-Diphenylethane: Lacks the sulfone group, making it less reactive in certain chemical reactions.

    Benzyl Sulfone: Contains a sulfone group but has a different structural arrangement.

    Diphenylmethane: Similar backbone but lacks the sulfone functionality.

Uniqueness: 1-Methylsulfonyl-1,2-diphenylethane is unique due to the presence of both the diphenylethane backbone and the sulfone group

Properties

CAS No.

15733-05-8

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

(2-methylsulfonyl-2-phenylethyl)benzene

InChI

InChI=1S/C15H16O2S/c1-18(16,17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

VRWNECZXLWAHQE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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